molecular formula C11H7NO4 B13670016 Quinoline-3,6-dicarboxylic acid

Quinoline-3,6-dicarboxylic acid

Cat. No.: B13670016
M. Wt: 217.18 g/mol
InChI Key: FXNZIXQYIVNAOF-UHFFFAOYSA-N
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Description

Quinoline-3,6-dicarboxylic acid (C₁₁H₇NO₄, molecular weight 233.17 g/mol) is a heterocyclic compound featuring a quinoline backbone with carboxylic acid groups at positions 3 and 4. Its structure enables diverse applications, including metal coordination, catalysis, and photovoltaic materials. The compound’s conjugated aromatic system and dual carboxylic acid groups enhance its ability to form stable complexes with transition metals and participate in hydrogen bonding, making it valuable in supramolecular chemistry and materials science .

Properties

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-3,6-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)6-1-2-9-7(3-6)4-8(5-12-9)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

FXNZIXQYIVNAOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of 3-Anilinosuccinimide

  • React maleic anhydride with aniline in o-dichlorobenzene at 175–180°C for one hour.
  • The reaction mixture is cooled, and the product precipitates out.
  • The yield is approximately 74% for the 3-anilinosuccinimide intermediate.

Oxidation to 3-Anilino-N-substituted-maleimide

  • The 3-anilinosuccinimide is oxidized in an inert solvent to form the maleimide derivative.

Reaction with Dimethylformamide Dimethyl Acetal or Vilsmeier Reagent

  • The maleimide reacts with at least 2 molar equivalents of dimethylformamide dimethyl acetal or with a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) in an inert aromatic or chlorinated solvent at reflux.
  • This yields a 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide intermediate.

Cyclization to Acridinimide

  • The intermediate is cyclized using polyphosphoric acid at 130–145°C to form an acridinimide.

Hydrolysis to Quinoline-2,3-dicarboxylic Acid

  • Hydrolysis of the acridinimide with a base (water or aqueous alcohol) followed by acidification precipitates the quinoline dicarboxylic acid.

While this method is specifically described for quinoline-2,3-dicarboxylic acid, the approach is adaptable to synthesize this compound by appropriate selection of starting materials and reaction conditions, as the underlying chemistry of cyclization and oxidation is similar.

Palladium-Catalyzed Carbonylation and Hydrolysis Route

Another advanced method involves palladium-catalyzed carbonylation of dichloroquinoline derivatives followed by hydrolysis to yield quinoline dicarboxylic acids. This method is outlined in patent CN101781247B and involves:

Carbonylation

  • Starting from 6-methyl-2,3-dichloroquinoline or 4-hydroxy-2,3-dichloroquinoline, the compound is reacted in methanol with triphenylphosphine and palladium chloride catalysts.
  • Carbon monoxide is introduced under pressure (20 atm), and the reaction is heated to 140–150°C for 3–4 hours in an autoclave.
  • This process yields dimethyl quinoline dicarboxylate esters.

Hydrolysis

  • The dimethyl esters are dissolved in methanol and treated with 10% aqueous sodium hydroxide.
  • Refluxing for 2 hours followed by acidification with hydrochloric acid precipitates the quinoline dicarboxylic acid.

Thermal Treatment

  • The isolated dicarboxylic acid is heated in anisole at 153°C for 4 hours to induce rearrangement or further transformation, yielding the desired this compound derivatives.

This method provides a route to substituted quinoline dicarboxylic acids, including the 3,6-isomer, through controlled carbonylation and hydrolysis steps.

Comparative Analysis of Preparation Methods

Aspect Anilinosuccinimide Oxidation & Cyclization Palladium-Catalyzed Carbonylation & Hydrolysis
Starting Materials Maleic anhydride, aniline derivatives Dichloroquinoline derivatives
Reaction Conditions High temperature (130–180°C), polyphosphoric acid High pressure CO (20 atm), Pd catalyst, 140–150°C
Key Reagents Dimethylformamide dimethyl acetal, POCl₃ Triphenylphosphine, PdCl₂, CO
Product Isolation Precipitation after acidification Column chromatography and precipitation
Yield and Purity High yields (~74% for intermediates) Moderate yields, requires purification
Scalability Suitable for bulk synthesis Requires specialized equipment (autoclave)
Versatility Adaptable to various quinoline dicarboxylic acids Effective for substituted quinolines

Research Findings and Notes

  • The oxidation and cyclization method benefits from the availability of maleic anhydride and aniline, which are inexpensive and readily available, making it industrially attractive.
  • The palladium-catalyzed route allows for selective functionalization and incorporation of substituents, enabling synthesis of diverse quinoline derivatives.
  • Both methods require careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry to optimize yield and purity.
  • The cyclization step involving polyphosphoric acid is critical for ring closure and formation of the quinoline core.
  • Hydrolysis and acidification steps are essential for isolating the free acid form of this compound.

Chemical Reactions Analysis

Types of Reactions: Quinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quinoline-3,6-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also form complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Quinoline-3,6-dicarboxylic acid with structurally related dicarboxylic acid derivatives:

Compound Structure Molecular Weight (g/mol) Key Properties/Applications Biological Targets/Interactions
This compound Quinoline with COOH at 3,6 233.17 Metal chelation, photovoltaics, high water solubility Potential MMP/DHDPS inhibition
Pyridine-2,6-dicarboxylic acid (PDC) Pyridine with COOH at 2,6 167.12 Enzyme inhibition (ACMSD), metal coordination ACMSD, DHDPS
Quinolinic acid (QA) Pyridine with COOH at 2,3 167.12 Neurotoxin, NMDA receptor agonist NMDA receptors
4-Oxo-1,4-dihydrothis compound Quinoline with oxo and COOH at 3,6 233.17 Research chemical, limited analytical data N/A
Pyrimidine-4,6-dicarboxylic acid Pyrimidine with COOH at 4,6 184.11 MMP inhibition Matrix metalloproteinases (MMPs)

Key Research Findings

  • Metal Coordination: this compound forms stable complexes with lanthanides and transition metals due to its rigid, planar structure and dual carboxylate groups. This contrasts with pyridine-2,6-dicarboxylic acid (PDC), which also exhibits strong chelation but lacks the extended conjugation of quinoline, reducing its utility in photovoltaics .
  • Its dicarboxylate groups may instead target enzymes like DHDPS or MMPs, similar to pyrimidine-4,6-dicarboxylic acid .
  • Photovoltaic Applications: Quinoline derivatives like Q19 (4-carboxy-2-pyridylquinoline) demonstrate enhanced light absorption and charge transfer in dye-sensitized solar cells. The 3,6-dicarboxylate substitution in this compound could further improve electron delocalization compared to mono-carboxylated quinolones .
  • Enzyme Inhibition: Pyridine-2,6-dicarboxylic acid (PDC) acts as a competitive inhibitor of ACMSD (Ki = 58 nM), while this compound’s larger aromatic system may offer unique binding modes for related enzymes .

Physicochemical Properties

  • Solubility: The dual carboxylic acid groups in this compound enhance water solubility compared to mono-carboxylated quinolines (e.g., quinolone-3-carboxylic acid) .
  • Acidity: Pyridine-based dicarboxylic acids (e.g., PDC) exhibit lower pKa values (~1.5–2.5) due to the electron-withdrawing pyridine ring, whereas quinoline derivatives may have slightly higher pKa values owing to reduced electron deficiency .

Q & A

Q. How is enzymatic biosynthesis applied to produce this compound analogs?

  • Methodology :
  • Gene Cloning : Insert dehydrogenase genes (e.g., from Pseudomonas) into E. coli for pathway engineering .
  • Fermentation Optimization : Adjust carbon sources (e.g., glucose) and aeration rates to maximize yield .

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